Tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate

Description

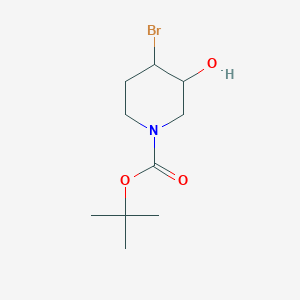

Tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate (CAS 936250-36-1) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a bromine atom at the 4-position, and a hydroxyl group at the 3-position in a trans configuration. This compound is widely utilized as a key intermediate in pharmaceutical synthesis due to its reactive bromine substituent, which facilitates further functionalization via nucleophilic substitution or cross-coupling reactions .

The stereochemistry and substituent positions (4-bromo, 3-hydroxy) are critical to its reactivity and applications. For instance, the bromine atom acts as a leaving group, enabling the introduction of aryl, alkyl, or heteroatom groups, while the hydroxyl group offers a site for oxidation or protection strategies .

Properties

IUPAC Name |

tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWHIAGYBKVHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by esterification using tert-butyl alcohol and an acid catalyst .

Chemical Reactions Analysis

Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate is used in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The tert-butyl ester group provides stability and influences the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar analogs like tert-butyl 4-phenylpiperazine-1-carboxylate .

- Stability: Tert-butyl carbamate groups generally enhance stability under acidic conditions, a feature shared across analogs like tert-butyl 4-amidinopiperidine-1-carboxylate (CAS 140373-77-9) .

Biological Activity

Tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article discusses its synthesis, biological mechanisms, and possible therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 280.16 g/mol

- Functional Groups : The presence of a bromine atom at the 4-position, a hydroxyl group at the 3-position of the piperidine ring, and a tert-butyl ester group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds through the hydroxyl group and participate in halogen bonding via the bromine atom. These interactions can influence various biological pathways, including enzyme inhibition and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites, thereby altering their function.

- Receptor Interaction : Its structural characteristics allow it to interact with various receptors, potentially modulating signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability.

Anticancer Properties

Recent investigations have highlighted its potential in cancer therapy. For instance, derivatives of this compound have shown cytotoxic effects in cancer cell lines, particularly in models of breast cancer. In vitro studies reveal that certain derivatives induce apoptosis more effectively than conventional chemotherapeutic agents like bleomycin .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Anticancer Activity :

-

Antimicrobial Testing :

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results : The compound showed notable inhibition zones in agar diffusion tests, indicating strong antimicrobial activity.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.